molecular formula C17H18O10 B144390 7-beta-Galactopyranosyloxycoumarin-4-acetic acid CAS No. 127615-74-1

7-beta-Galactopyranosyloxycoumarin-4-acetic acid

Cat. No. B144390
M. Wt: 382.3 g/mol
InChI Key: QFIOCPUZLBGHSQ-RDZAWVCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-beta-Galactopyranosyloxycoumarin-4-acetic acid” is a chemical compound with the CAS Registry Number 127615-74-1 . It has a molecular formula of C17H18O10 and a molecular weight of 382.3 g/mol. This product is intended for research use only.

Scientific Research Applications

Enzyme Assay Development

  • Fluorogenic Substrate for Enzyme Assays : 7-beta-D-Glucopyranosyloxycoumarin-4-acetic acid has been recommended as a superior substrate for the fluorogenic assay of β-D-glucosidase, due to its higher solubility and more favorable kinetic parameters compared to other substrates. This compound facilitates the study of enzyme action, providing a useful tool for biochemical assays (Baggett et al., 1993).

Inhibitor Development and Enzyme Analysis

  • Glycosyltransferase Inhibition : The design of inhibitors targeting human β1,4-galactosyltransferase 7, a key enzyme in glycosaminoglycan synthesis, has been explored. This research helps in understanding the enzyme’s active site and developing therapeutic agents (Saliba et al., 2015).

Chemical Synthesis and Reactivity Studies

  • Synthetic Applications : Coumarin derivatives, including 7-beta-Galactopyranosyloxycoumarin-4-acetic acid, have been utilized in the synthesis of various compounds with potential pharmaceutical applications. Their reactivity and transformations are central to the development of new chemical entities (El-Kafrawy et al., 1990).

Fluorogenic Probe Development

  • Development of Fluorescence Probes : New coumarincarboxylic acids, including 7-anilinocoumarin-4-acetic acid, have been synthesized for use as fluorescence probes. These probes are significant in studying the interactions between drugs and proteins, providing insights into molecular binding dynamics (Goya et al., 1982).

properties

IUPAC Name

2-[2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O10/c18-6-11-14(22)15(23)16(24)17(27-11)25-8-1-2-9-7(3-12(19)20)4-13(21)26-10(9)5-8/h1-2,4-5,11,14-18,22-24H,3,6H2,(H,19,20)/t11-,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIOCPUZLBGHSQ-RDZAWVCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155611
Record name 7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-beta-Galactopyranosyloxycoumarin-4-acetic acid

CAS RN

127615-74-1
Record name 7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127615741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Reactant of Route 2
7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Reactant of Route 3
7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Reactant of Route 4
7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Reactant of Route 5
7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Reactant of Route 6
7-beta-Galactopyranosyloxycoumarin-4-acetic acid

Citations

For This Compound
1
Citations
N Baggett, MA Case, PR Darby, CJ Gray - Carbohydrate research, 1990 - Elsevier
The use of fluorogenic substrates for the analysis of hydrolytic enzymes is well established’. Derivatives of 7-hydroxy-4-meth Page 1 Carbohydrate Research, 197 (1990) 295401 295 Elsevier Science Publishers BV, Amsterdam - Printed in The Netherlands Note 7-fi-o-Galactopyranosyloxycoumarin-4.acetic acid and its methyl ester as substrates for the /3-o-galactosidase of Escherichia co/i NEIL BAGGETT, MARTIPI’ A. CASE, PAUL R. DAREIY, AND CHARLES J. GRAY Department of Chemistry, University of Birmingham, PO Box 363, Birmingham 15 (Great Britain) (Received …
Number of citations: 12 www.sciencedirect.com

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